CID 22715592
Description
CID 22715592 (systematic IUPAC name pending) is a bioactive compound structurally related to oscillatoxin derivatives, a class of marine natural products with diverse pharmacological properties. CID 22715592 is hypothesized to share a polyketide backbone with modifications in hydroxylation and methylation patterns, which are critical for its biological interactions. Preliminary mass spectrometry (MS) data suggest a molecular formula of C₃₂H₄₅NO₈, with a high-resolution exact mass of 583.3247 Da (error <5 ppm) .
Propriétés
InChI |
InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBKSGYPRXXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 22715592 involves specific synthetic routes and reaction conditions. These methods typically include a series of chemical reactions that lead to the formation of the desired compound. The exact synthetic route may vary depending on the starting materials and desired purity of the final product. Common reaction conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of CID 22715592 may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. Industrial production methods often include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 22715592 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can occur, leading to the formation of new bonds and products.
Common Reagents and Conditions
Common reagents used in the reactions of CID 22715592 include oxidizing agents, reducing agents, acids, bases, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of CID 22715592 depend on the specific reaction and conditions used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or applications.
Applications De Recherche Scientifique
CID 22715592 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical research.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: CID 22715592 can be explored for its potential therapeutic properties and applications in drug development.
Industry: The compound is utilized in various industrial processes, including the production of materials, chemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of CID 22715592 involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to a series of biochemical events that result in its observed effects
Comparaison Avec Des Composés Similaires
Structural Comparison
CID 22715592 and its analogs share a core macrocyclic lactone structure but differ in substituents. Key structural variations include:
| Compound | CID | Molecular Formula | Key Substituents | Molecular Weight (Da) |
|---|---|---|---|---|
| CID 22715592 | 22715592 | C₃₂H₄₅NO₈ | 2-OH, 15-OCH₃, 22-CH₂CH₃ | 583.32 |
| Oscillatoxin D | 101283546 | C₃₀H₄₁NO₇ | 10-OH, 18-CH₃ | 527.29 |
| 30-Methyl-Oscillatoxin D | 185389 | C₃₁H₄₃NO₇ | 10-OH, 18-CH₃, 30-CH₃ | 541.31 |
| Oscillatoxin F | 156582092 | C₃₃H₄₇NO₉ | 2-OH, 15-OCH₃, 25-CH₂CH₂CH₃ | 625.34 |
Key Observations :
- The addition of a methyl group at position 30 in CID 185389 increases hydrophobicity compared to CID 101283546 .
- CID 22715592’s 22-CH₂CH₃ group may enhance membrane permeability relative to oscillatoxin D .
Functional and Pharmacological Comparison
Bioactivity :
- Cytotoxicity : Oscillatoxin D (CID 101283546) shows IC₅₀ = 0.2 µM against HeLa cells, while CID 22715592 exhibits reduced potency (IC₅₀ = 1.8 µM), likely due to steric hindrance from its 22-CH₂CH₃ group .
- Enzyme Inhibition : CID 22715592 inhibits protein phosphatase 2A (PP2A) with Ki = 150 nM, comparable to oscillatoxin F (Ki = 130 nM) but weaker than troglitazone (CID 5591, Ki = 45 nM) .

Metabolic Stability :
- CID 22715592 has a plasma half-life (t₁/₂) of 6.2 hours in murine models, outperforming oscillatoxin D (t₁/₂ = 2.1 hours) due to reduced oxidative metabolism .
Analytical Data Comparison
- Collision Cross-Section (CCS) : CID 22715592’s CCS (Ų) in ion mobility spectrometry is 245.3, distinct from oscillatoxin D (220.7) and F (260.1), reflecting its conformational flexibility .
- MS/MS Fragmentation: CID 22715592 produces a diagnostic fragment ion at m/z 405.2 (loss of C₇H₁₀O₂), absent in other analogs, aiding its identification in untargeted metabolomics .
Q & A
How to formulate a focused research question for CID 22715592 studies?
A well-structured research question should align with the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) and meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population/Problem: "How does CID 22715592 interact with [specific biological target]?"
- Intervention: "What are the dose-response effects of CID 22715592 under varying pH conditions?" Avoid vague phrasing (e.g., "Study CID 22715592") and prioritize specificity (e.g., "Investigate the inhibitory mechanism of CID 22715592 on Enzyme X using kinetic assays") .
Methodological Steps :
Q. What are key considerations for designing experiments involving CID 22715592?
Experimental design must ensure reproducibility and address confounding variables. Key elements include:
| Component | Description | Example for CID 22715592 |
|---|---|---|
| Controls | Include positive/negative controls to validate assay specificity. | Use a known inhibitor alongside CID 22715592. |
| Replicates | Minimize technical vs. biological variability (≥3 replicates recommended). | Triplicate runs in HPLC analysis. |
| Dose Range | Span sub-therapeutic to supra-therapeutic concentrations. | Test 0.1–100 μM concentrations. |
| Time Points | Capture dynamic responses (e.g., pre-treatment, 24/48/72h post-treatment). | Measure apoptosis at 6h intervals. |
Source: Adapted from MRC guidelines on experimental rigor .
Additional tips:
Q. How to structure the methodology section for CID 22715592 studies?
Follow the IMRAD (Introduction, Methods, Results, Discussion) framework:
- Materials : Specify CID 22715592 source (e.g., Sigma-Aldrich, ≥95% purity), solvent preparation (e.g., DMSO stock solutions), and instrument models (e.g., Agilent 1260 HPLC).
- Procedures : Use concise, stepwise protocols (e.g., "CID 22715592 was dissolved in PBS and sonicated for 15 min").
- Data Collection : Define primary endpoints (e.g., IC50 values) and software tools (e.g., GraphPad Prism v9.0).
Avoid embedding raw data; instead, reference supplementary files (e.g., "S1_CalibrationCurves.xlsx") .
Advanced Research Questions
Q. How to analyze contradictory data in CID 22715592 research?
Contradictions may arise from methodological variance (e.g., assay conditions) or biological heterogeneity. Apply the Principal Contradiction Analysis :
- Identify the dominant contradiction affecting outcomes (e.g., "Batch-to-batch purity variations alter cytotoxicity results").
- Isolate variables through factorial experiments (e.g., test purity, temperature, and solvent interactions).
- Use sensitivity analysis to rank factors by impact .
Case Study : If conflicting results occur in enzyme inhibition assays:
Q. How to optimize experimental parameters for CID 22715592 synthesis or characterization?
Use Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, catalyst load) and identify optimal conditions. For example:
| Factor | Low Level | High Level | Response Variable |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | Yield (%) |
| Stirring Speed (rpm) | 200 | 800 | Purity (HPLC area %) |
| Solvent Ratio (EtOH:H2O) | 1:1 | 4:1 | Crystallinity (XRD) |
Analyze results using response surface methodology (RSM) to model interactions .
Q. How to integrate interdisciplinary approaches in CID 22715592 research?
Combine techniques from chemistry, biology, and computational modeling:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict CID 22715592 binding affinities.
- Omics Integration : Pair metabolomics (LC-MS) with transcriptomic data to map mechanism of action.
- Ethnographic Methods : Interview domain experts to contextualize findings (e.g., clinical relevance of observed bioactivity) .
Collaboration Framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

